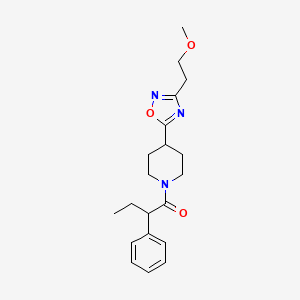

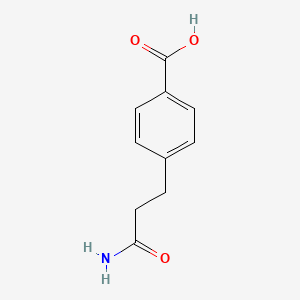

![molecular formula C6H5N3O B2480876 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 58539-63-2](/img/structure/B2480876.png)

Imidazo[1,2-A]pyrimidin-5-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community . It is used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more .

Synthesis Analysis

The synthesis of Imidazo[1,2-A]pyrimidin-5-OL involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of novel amide-functionalized imidazo [1,2- a ]pyrimidin-5 (1 H )-ones were synthesized by propargylation of the key intermediate 2-amino-6- (trifluoromethyl)pyrimidin-4 (3 H )-one, followed by cyclization and amide functionalization .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyrimidin-5-OL is complex and involves various bonds and reactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-A]pyrimidin-5-OL undergoes various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyrimidin-5-OL has emerged as a promising scaffold for developing covalent inhibitors in cancer therapy. Researchers have synthesized novel KRAS G12C inhibitors based on this core backbone. Compound I-11, derived from Imidazo[1,2-a]pyrimidin-5-OL, exhibits potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. These findings highlight its potential as a lead compound for treating intractable cancers .

Optoelectronic Devices

This compound’s aromatic heterocyclic structure makes it suitable for optoelectronic applications. Researchers have explored Imidazo[1,2-a]pyrimidin-5-OL derivatives as luminescent materials. These derivatives can serve as emitters in confocal microscopy, imaging, and other optoelectronic devices .

Antibacterial and Antiviral Properties

The imidazole and pyrimidine groups in Imidazo[1,2-a]pyrimidin-5-OL contribute to its antibacterial and antiviral activities. Researchers have explored these derivatives for their potential in combating infectious diseases .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidin-5-OL derivatives have been investigated as corrosion inhibitors to protect steel from environmental corrosion. Their ability to form protective layers on metal surfaces makes them valuable in materials science and engineering applications .

Future Directions

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential anticancer agents . They have been found to target the KRAS G12C mutation, which is prevalent in many types of cancers . This mutation is a primary target due to its role in promoting cell proliferation and survival, contributing to cancer progression.

Mode of Action

The compound interacts with its targets through a mechanism known as covalent inhibition . This involves the compound forming a covalent bond with the target protein, in this case, KRAS G12C, thereby inhibiting its function . The inhibition of KRAS G12C can lead to the suppression of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .

Biochemical Pathways

The primary biochemical pathway affected by Imidazo[1,2-A]pyrimidin-5-OL is the KRAS signaling pathway . By inhibiting the function of KRAS G12C, the compound can disrupt the signaling pathway, leading to reduced cell proliferation and survival . This can result in the inhibition of tumor growth and potentially lead to tumor regression .

Result of Action

The primary result of Imidazo[1,2-A]pyrimidin-5-OL’s action is the inhibition of cell proliferation and survival in cancer cells with the KRAS G12C mutation . This can lead to a reduction in tumor growth and potentially contribute to tumor regression . Furthermore, the compound’s action can also lead to changes at the cellular level, including alterations in cell signaling and function .

properties

IUPAC Name |

1H-imidazo[1,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHMFGQYTIQQIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2NC=CN2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyrimidin-5-OL | |

CAS RN |

55662-68-5, 58539-63-2 |

Source

|

| Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | imidazo[1,2-a]pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

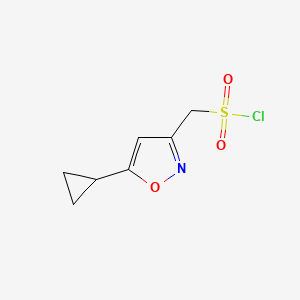

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)

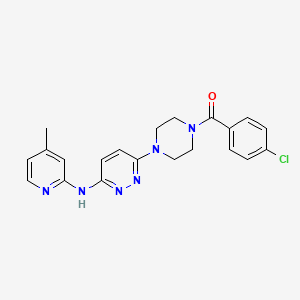

![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)